molecular formula C8H19NO2 B095921 Ammonium 2-ethylhexanoate CAS No. 15590-60-0

Ammonium 2-ethylhexanoate

Cat. No. B095921
CAS RN: 15590-60-0
M. Wt: 161.24 g/mol
InChI Key: JQQFHYGWOCWHFI-UHFFFAOYSA-N
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Description

Ammonium 2-Ethylhexanoate is an organometallic compound manufactured by American Elements under the trade name AE Organometallics™ . It’s used as a reagent, catalyst, and precursor material in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Its linear formula is C8H19NO2 .


Synthesis Analysis

A process for synthesizing metal 2-ethylhexanoates, which could potentially include Ammonium 2-ethylhexanoate, involves the reaction of metals with a reaction mixture including a carboxylic acid, a low weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer .


Molecular Structure Analysis

The molecular formula of Ammonium 2-Ethylhexanoate is C8H19NO2 . The exact mass is 161.141579 g/mol .


Chemical Reactions Analysis

The synthesis of tert-butyl peroxy-2-ethylhexanoate, a related compound, was studied in a capillary microreactor . The reaction involved the deprotonation of tert-butyl hydroperoxide (TBHP) with a base (MOH) in the aqueous phase . Quaternary ammonium salts with longer alkyl chains gave the best performance, up to 25 times faster peroxyesterification .


Physical And Chemical Properties Analysis

Ammonium 2-Ethylhexanoate appears as a liquid . It is insoluble in water . The exact mass is 161.141579 g/mol .

Safety And Hazards

Ammonium 2-Ethylhexanoate is considered hazardous . It can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

CAS RN

15590-60-0

Product Name

Ammonium 2-ethylhexanoate

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

azane;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3

InChI Key

JQQFHYGWOCWHFI-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O.N

Canonical SMILES

CCCCC(CC)C(=O)O.N

Other CAS RN

15590-60-0

Origin of Product

United States

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